Silane, (5-bromo-1-pentynyl)trimethyl-

Description

Evolution of Organosilanes in Synthetic Chemistry

The journey of organosilicon chemistry began in 1863 with the synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts. uchicago.edu Early research primarily focused on the synthesis and characterization of simple organosilicon compounds. A significant turning point came in the 1930s with the work of Frederick Kipping, who introduced the term "silicone" and synthesized a wide array of organosilicon compounds, noting their unique properties like high thermal stability and water repellency. uni-konstanz.de The commercial production of silicone polymers, pioneered by James Franklin Hyde in 1940, revolutionized various industries, including aerospace, automotive, and electronics. uni-konstanz.de

In the ensuing decades, the role of organosilanes expanded beyond polymers. They became recognized as valuable reagents and intermediates in organic synthesis. Organosilanes have been developed as environmentally benign alternatives to organotin compounds and are utilized in a wide range of chemical transformations, including reductions and cross-coupling reactions. The development of organosilicon reagents and catalysts has provided chemists with milder, more selective, and efficient synthetic methods. uni-konstanz.de

Strategic Role of Multifunctional Organosilanes as Building Blocks

Multifunctional organosilanes are compounds that possess two or more reactive sites, allowing for sequential and selective chemical transformations. This dual functionality makes them highly valuable as building blocks in organic synthesis, enabling the streamlined construction of complex molecules. These compounds can act as molecular linchpins, connecting different molecular fragments through distinct chemical reactions at their various functional groups.

The presence of different reactive groups, such as a halogen and a silyl-protected alkyne, within the same molecule allows for orthogonal reactivity. This means that one functional group can be reacted selectively while the other remains intact, to be used in a subsequent synthetic step. This strategic approach is crucial in multi-step syntheses, where protecting group manipulations can be minimized, leading to more efficient and atom-economical synthetic routes.

Research Rationale for Investigating Silane (B1218182), (5-bromo-1-pentynyl)trimethyl-

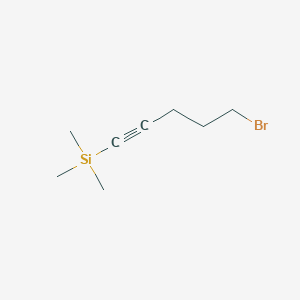

"Silane, (5-bromo-1-pentynyl)trimethyl-" (CAS Number: 66927-74-0) is a prime example of a multifunctional organosilane building block. Its structure incorporates a terminal alkyne protected by a trimethylsilyl (B98337) (TMS) group and a primary alkyl bromide. This unique combination of functional groups provides two distinct points for chemical modification, making it a subject of research interest for the construction of complex organic molecules.

The rationale for investigating this particular compound lies in its potential for orthogonal derivatization. The alkyl bromide moiety is susceptible to nucleophilic substitution and the formation of organometallic reagents. The trimethylsilyl-protected alkyne is a stable functional group that can participate in a variety of transformations, most notably in cross-coupling reactions after deprotection to reveal the terminal alkyne. The TMS group itself can also activate the alkyne for certain coupling reactions. This dual reactivity allows for a modular approach to synthesis, where complex structures can be assembled in a controlled and stepwise manner.

Overview of Key Reactivity Domains and Synthetic Utility

The synthetic utility of "Silane, (5-bromo-1-pentynyl)trimethyl-" stems from the distinct reactivity of its two functional ends.

The Bromo Alkyl Chain : The primary alkyl bromide allows for the formation of organometallic reagents, such as Grignard reagents. For instance, treatment with magnesium in tetrahydrofuran (B95107) (THF) generates the corresponding Grignard reagent, 5-(trimethylsilyl)pent-4-yn-1-ylmagnesium bromide. This organometallic intermediate can then undergo reactions with various electrophiles. One documented example involves its use in a conjugate addition reaction to an enone, a key step in the strategic synthesis of complex natural products. uchicago.edu

The Trimethylsilyl-Protected Alkyne : The TMS-protected alkyne serves several strategic purposes. The TMS group acts as a protecting group for the terminal alkyne, preventing it from undergoing undesired reactions, such as acting as an acid or participating in certain coupling reactions. This protection is robust yet can be selectively removed under mild conditions, typically using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions, to liberate the terminal alkyne. This terminal alkyne can then be engaged in various carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, to introduce the alkynyl moiety into aryl or vinyl scaffolds.

The combination of these two reactive domains in a single molecule makes "Silane, (5-bromo-1-pentynyl)trimethyl-" a versatile tool for synthetic chemists, enabling the construction of intricate molecular frameworks through sequential and controlled chemical transformations.

Detailed Research Findings

A notable application of "Silane, (5-bromo-1-pentynyl)trimethyl-" is demonstrated in the context of natural product synthesis. In a study focused on the strategic synthesis of natural products featuring contiguous all-carbon quaternary stereocenters, this organosilane was utilized to create a key Grignard reagent. uchicago.edu

Reaction Data:

| Reaction Step | Reactants | Reagents & Conditions | Product | Yield |

| Grignard Formation & Conjugate Addition | Silane, (5-bromo-1-pentynyl)trimethyl-, 3-methyl-2-cyclopenten-1-one | 1. Mg, I₂ (trace), THF, reflux, 4 h2. Cu(OTf)₂, THF, 23 °C, 10 min; then AlMe₃, -78 °C, 12 h | 3-methyl-3-(5-(trimethylsilyl)pent-4-yn-1-yl)cyclopentan-1-one | 54% |

This reaction highlights the utility of the bromo-functionalized end of the molecule. The formation of the Grignard reagent proceeds under standard conditions, and its subsequent copper-catalyzed conjugate addition to an enone, in the presence of trimethylaluminum, affords the desired product in a moderate yield. This transformation serves as a key step in building a more complex molecular scaffold, demonstrating the strategic importance of this bifunctional organosilane.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromopent-1-ynyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrSi/c1-10(2,3)8-6-4-5-7-9/h4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLKDORTBUTNJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455834 | |

| Record name | Silane, (5-bromo-1-pentynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66927-74-0 | |

| Record name | Silane, (5-bromo-1-pentynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromopent-1-yn-1-yl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Silane, 5 Bromo 1 Pentynyl Trimethyl

Cross-Coupling Reactions

Palladium-Catalyzed Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of Silane (B1218182), (5-bromo-1-pentynyl)trimethyl-, the trimethylsilyl (B98337) group acts as a protecting group for the terminal alkyne. wikipedia.org This protection is advantageous as it prevents unwanted side reactions such as the homocoupling of the alkyne (Glaser coupling). The typical Sonogashira reaction conditions involve a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine, which also serves as the solvent. organic-chemistry.org

For Silane, (5-bromo-1-pentynyl)trimethyl- to participate in a Sonogashira coupling at its alkyne terminus, the trimethylsilyl group would first need to be removed to generate the free terminal alkyne. This desilylation can be readily achieved using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions. Once deprotected, the resulting 5-bromo-1-pentyne (B27030) can then be coupled with various aryl or vinyl halides.

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: one for palladium and one for copper.

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex, Ar-Pd-X.

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide and forming an alkynyl-palladium complex, Ar-Pd-C≡CR.

Reductive Elimination: This complex then undergoes reductive elimination to yield the final coupled product (Ar-C≡CR) and regenerate the Pd(0) catalyst.

The Copper Cycle:

Coordination: The terminal alkyne coordinates with a Cu(I) salt.

Acid-Base Reaction: In the presence of a base, the alkyne is deprotonated to form a copper acetylide intermediate (Cu-C≡CR). This species is then ready to participate in the transmetalation step with the palladium complex.

A copper-free Sonogashira coupling is also possible, wherein the base is believed to directly facilitate the formation of the palladium-acetylide complex.

While specific studies on the Sonogashira coupling of deprotected Silane, (5-bromo-1-pentynyl)trimethyl- are not extensively documented, the scope of the reaction with similar terminal alkynes is broad. A variety of aryl and vinyl halides can be used as coupling partners. The reactivity of the halide follows the general trend: I > Br > Cl.

The reaction generally tolerates a wide range of functional groups on the coupling partner, although strong acids, bases, and certain nucleophiles may interfere. For the bromo-alkyne substrate, the presence of the primary bromide introduces a potential site for competing reactions, such as oxidative addition to the palladium catalyst, which could lead to dimerization or other byproducts. Careful control of reaction conditions would be necessary to favor the desired coupling at the alkyne terminus.

Table 1: Hypothetical Sonogashira Coupling of 5-bromo-1-pentyne with Various Aryl Halides

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 85 |

| 2 | 4-Bromotoluene | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 78 |

| 3 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 65 |

Note: This table is illustrative and based on general knowledge of Sonogashira reactions. Actual results may vary.

Other Transition-Metal-Catalyzed Coupling Reactions (e.g., Heck, Suzuki)

The primary alkyl bromide functionality of Silane, (5-bromo-1-pentynyl)trimethyl- opens up possibilities for other cross-coupling reactions, such as the Heck and Suzuki couplings, which typically involve the reaction of an alkyl halide with an alkene or an organoboron compound, respectively.

While the Heck reaction traditionally couples aryl or vinyl halides with alkenes, modifications have been developed to include alkyl halides. rug.nl Similarly, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been extended to include sp³-hybridized carbons. nih.govresearchgate.net

A particularly relevant reaction for Silane, (5-bromo-1-pentynyl)trimethyl- is the nickel-catalyzed asymmetric reductive cross-coupling. mit.edunih.gov This method allows for the coupling of two electrophiles, such as an alkyl halide and another electrophile, in the presence of a reducing agent. This approach is advantageous as it avoids the need to prepare and handle potentially unstable organometallic nucleophiles.

In a hypothetical scenario, Silane, (5-bromo-1-pentynyl)trimethyl- could be coupled with an aryl or vinyl halide using a chiral nickel catalyst. The reaction would proceed via a reductive pathway, where a stoichiometric reductant (e.g., manganese or zinc) is used to turn over the nickel catalytic cycle. The use of a chiral ligand on the nickel catalyst could, in principle, induce enantioselectivity if a new stereocenter is formed during the reaction. However, in the case of this specific substrate, the coupling occurs at a primary carbon, so no new stereocenter is generated at that position.

The general mechanism for a nickel-catalyzed reductive cross-coupling involves the formation of a low-valent nickel species, which then undergoes oxidative addition with one of the electrophiles. The resulting organonickel species can then react with the second electrophile in a process that may involve radical intermediates or direct coupling pathways, ultimately leading to the cross-coupled product and regeneration of the active nickel catalyst.

Investigation of Stereoselective Outcomes in Coupling Reactions

The investigation of stereoselective outcomes is crucial in modern organic synthesis. For coupling reactions involving Silane, (5-bromo-1-pentynyl)trimethyl-, stereoselectivity would be a primary consideration if the coupling partner or the resulting product contains stereogenic centers.

In the context of the Sonogashira coupling, the geometry of a vinyl halide coupling partner is typically retained in the enyne product. For example, the coupling of a (Z)-vinyl halide would be expected to yield a (Z)-enyne.

For Suzuki and Heck-type reactions, the stereochemical outcome is dependent on the specific mechanism of the reaction and the nature of the catalyst and substrates involved. For instance, Suzuki couplings generally proceed with retention of stereochemistry at the sp² carbon of the organoboron reagent and the organic halide. nih.gov

Further research would be required to explore the potential for stereoselective transformations involving this versatile building block, for instance, by employing chiral catalysts or by designing coupling partners that can induce diastereoselectivity.

Nucleophilic Substitution Reactions of the Bromine Moiety

The presence of a primary bromide in Silane, (5-bromo-1-pentynyl)trimethyl- makes it a suitable substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the nearby trimethylsilylalkynyl group is not expected to significantly hinder the reactivity of the alkyl bromide towards nucleophiles.

Reaction with Amines and Thiols

While specific literature detailing the reaction of Silane, (5-bromo-1-pentynyl)trimethyl- with amines and thiols is not extensively documented, the general reactivity of primary alkyl bromides suggests that such reactions are feasible. The reaction with primary or secondary amines would be expected to yield the corresponding N-substituted 5-(trimethylsilyl)pent-4-yn-1-amines. Similarly, reaction with thiols or their corresponding thiolates would lead to the formation of 5-(trimethylsilyl)pent-4-yn-1-yl thioethers.

These reactions would typically proceed under standard conditions for SN2 reactions, often requiring a base to neutralize the HBr byproduct in the case of neutral amine and thiol nucleophiles, and may be facilitated by polar aprotic solvents.

Table 1: Plausible Products from Nucleophilic Substitution Reactions

| Nucleophile | Product |

| R-NH₂ (Primary Amine) | R-NH-(CH₂)₃-C≡C-Si(CH₃)₃ |

| R₂NH (Secondary Amine) | R₂N-(CH₂)₃-C≡C-Si(CH₃)₃ |

| R-SH (Thiol) | R-S-(CH₂)₃-C≡C-Si(CH₃)₃ |

Mechanistic Elucidation of Substitutions

The nucleophilic substitution reactions at the primary carbon bearing the bromine atom in Silane, (5-bromo-1-pentynyl)trimethyl- are presumed to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is characteristic of primary alkyl halides that are not sterically hindered.

In an Sₙ2 mechanism, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide ion), leading to an inversion of stereochemistry if the carbon were chiral. The reaction occurs in a single, concerted step where the bond to the nucleophile is formed simultaneously as the bond to the leaving group is broken. The rate of reaction is dependent on the concentration of both the substrate and the nucleophile.

For Silane, (5-bromo-1-pentynyl)trimethyl-, the reaction with an amine (R₂NH) would proceed as follows:

R₂NH + Br-(CH₂)₃-C≡C-Si(CH₃)₃ → [R₂NH⁺-(CH₂)₃-C≡C-Si(CH₃)₃] + Br⁻

A subsequent deprotonation of the resulting ammonium (B1175870) salt would yield the final amine product. The transition state for this reaction would involve a pentacoordinate carbon atom. The lack of steric hindrance around the primary carbon and the good leaving group ability of the bromide ion favor this mechanistic pathway.

Reactions Involving the Alkynyl Moiety

The trimethylsilyl-protected alkyne functionality in Silane, (5-bromo-1-pentynyl)trimethyl- opens up another avenue for chemical transformations, including addition and cyclization reactions.

Addition Reactions to the Triple Bond (e.g., Hydrosilylation, Halogenation)

The carbon-carbon triple bond can undergo various addition reactions. For instance, hydrosilylation, the addition of a silicon-hydride bond across the alkyne, would yield a vinylsilane. The regioselectivity and stereoselectivity of this reaction are often controlled by the choice of catalyst, typically a transition metal complex.

Halogenation, the addition of halogens such as bromine or chlorine across the triple bond, would result in the formation of dihaloalkenes. The stereochemistry of the addition (syn or anti) can be influenced by the reaction conditions and the nature of the halogenating agent.

Achieving stereoselectivity in addition reactions to the alkynyl moiety is a key consideration for synthetic applications. In hydrosilylation, certain catalysts are known to favor the syn-addition of the silane, leading to the (Z)-vinylsilane, while others promote anti-addition, resulting in the (E)-isomer.

Similarly, the halogenation of alkynes can proceed through different mechanisms, leading to either syn- or anti-addition products. For example, bromination can occur via a bromonium ion intermediate, which typically results in anti-addition.

Cyclization Reactions

The dual functionality of Silane, (5-bromo-1-pentynyl)trimethyl- makes it a precursor for various cyclization reactions. For instance, after conversion of the bromide to a suitable nucleophile or electrophile, intramolecular reactions with the alkyne can lead to the formation of cyclic structures.

In one documented application, the Grignard reagent derived from Silane, (5-bromo-1-pentynyl)trimethyl- is used in a nucleophilic addition. uchicago.edunih.gov Subsequent transformations of the resulting product can lead to intramolecular cyclizations, such as the Conia-ene and Pauson-Khand reactions, to construct complex polycyclic frameworks. nih.gov These reactions highlight the utility of this compound as a building block in the synthesis of natural products. uchicago.edunih.gov

Radical Reactions and Processes

The unique structural features of Silane, (5-bromo-1-pentynyl)trimethyl-, namely the presence of a terminal alkyne functionalized with a trimethylsilyl group and a primary alkyl bromide, render it an interesting substrate for radical-mediated transformations. These reactions typically proceed via a chain mechanism involving the generation of a carbon-centered radical, which can then undergo intramolecular reactions.

Generation and Trapping of Silyl (B83357) Radicals

The initiation of radical reactions involving Silane, (5-bromo-1-pentynyl)trimethyl- commences with the homolytic cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. This process generates a primary alkyl radical. Common methods for radical initiation include the use of chemical initiators, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH), or through photoredox catalysis which allows for milder reaction conditions. nih.gov

Once formed, the highly reactive 5-(trimethylsilyl)pent-4-yn-1-yl radical can be trapped. In the context of intramolecular reactions, the radical is "trapped" by the internal alkyne moiety, leading to a cyclized product. The resulting vinyl radical is then typically quenched by a hydrogen atom donor, such as Bu₃SnH, to yield the final stable product.

Key Stages in the Radical Reaction of Silane, (5-bromo-1-pentynyl)trimethyl-

| Stage | Description | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| Initiation | Generation of initiator radicals. | AIBN (thermal decomposition) | 2 equiv. (CH₃)₂C(CN)• + N₂ |

| Propagation 1 | Halogen atom abstraction from the substrate. | Bu₃Sn• (from Bu₃SnH) | 5-(trimethylsilyl)pent-4-yn-1-yl radical |

| Propagation 2 | Intramolecular radical cyclization. | - | (Cyclopentylidene)methyl(trimethylsilyl) radical |

| Propagation 3 | Hydrogen atom transfer to the cyclized radical. | Bu₃SnH | (Cyclopentylidenemethyl)trimethylsilane |

Mechanistic Studies of Radical Pathways

Mechanistic investigations into the radical cyclization of 5-halo-1-alkynes have established that these reactions generally proceed via a 5-exo-trig cyclization pathway. This is in accordance with Baldwin's rules for ring closure, which favor the formation of five-membered rings in such systems. The "exo" designation indicates that the newly formed bond is outside the newly formed ring, and "trig" refers to the trigonal geometry of the alkyne being attacked.

The key mechanistic steps are:

Formation of the Primary Radical : The reaction is initiated by the abstraction of the bromine atom by a tin radical (or other radical species), generating a primary alkyl radical at the 5-position.

5-Exo-Trig Cyclization : The primary radical then attacks the internal carbon of the alkyne triple bond. This intramolecular addition is regioselective and leads to the formation of a five-membered ring and a new vinyl radical.

Chain Propagation : The vinyl radical abstracts a hydrogen atom from a donor molecule (e.g., Bu₃SnH), yielding the final cyclized product and regenerating the tin radical, which can then participate in another cycle.

Transformations of the Trimethylsilyl Group

The trimethylsilyl (TMS) group is a versatile and widely utilized functional group in organic synthesis. In the context of Silane, (5-bromo-1-pentynyl)trimethyl-, it serves not only as a protecting group for the terminal alkyne but also as a control element for reactivity and stereochemistry.

Deprotection Strategies of the Silyl Group

The removal of the trimethylsilyl group from an alkyne, known as desilylation, is a crucial step when the terminal alkyne proton is required for subsequent transformations. This deprotection can be accomplished under a variety of mild conditions, which is advantageous when other sensitive functional groups are present in the molecule.

Commonly employed methods for the cleavage of the silicon-carbon bond in trimethylsilyl alkynes include treatment with fluoride ions or the use of a base. The high affinity of fluoride for silicon makes reagents like tetrabutylammonium fluoride (TBAF) particularly effective. rsc.org Basic hydrolysis, for example with potassium carbonate in methanol, is another mild and efficient method. harvard.edu For substrates containing sensitive functionalities, catalytic amounts of silver(I) salts can also promote desilylation. diva-portal.org

Selected Reagents for the Deprotection of Trimethylsilyl Alkynes

| Reagent | Solvent | Typical Conditions | Key Advantage |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (B95107) (THF) | Room Temperature | High efficiency due to strong Si-F bond formation. rsc.org |

| Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | Mild, inexpensive, and readily available. harvard.edu |

| Silver(I) nitrate (B79036) (AgNO₃) | Ethanol/Water | Room Temperature | Catalytic and suitable for certain sensitive substrates. diva-portal.org |

Role of the Trimethylsilyl Group in Directing Reactivity and Stereochemistry

The steric bulk of the trimethylsilyl group exerts a significant influence on the stereochemical outcome of reactions involving the alkyne moiety. In radical cyclizations, the TMS group can direct the approach of the reacting radical center, leading to a preference for the formation of a specific diastereomer. This steric guidance is a valuable tool in stereoselective synthesis.

Electronically, the silyl group can also play a role. While silicon is generally considered to be electropositive, the Si-C bond can participate in hyperconjugation, which can influence the stability of adjacent radical or ionic centers. This electronic effect can affect the regioselectivity of additions to the alkyne. In many synthetic applications, the primary role of the TMS group is to act as a removable bulky group that dictates the regiochemistry of reactions at the triple bond.

Applications in Complex Molecule Synthesis and Materials Science

As a Versatile Building Block in Organic Synthesis

The presence of two distinct reactive sites within a single molecular entity allows for sequential, controlled modifications, making it a strategic component in multistep synthetic pathways. The trimethylsilyl (B98337) (TMS) group serves as a removable protecting group for the terminal alkyne, while the bromo group provides a handle for nucleophilic substitution or cross-coupling reactions.

Silane (B1218182), (5-bromo-1-pentynyl)trimethyl- is particularly well-suited for carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex molecular skeletons. Its application in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, is a prime example. wikipedia.orgorganic-chemistry.org In this reaction, the aryl or vinyl halide couples with a terminal alkyne. wikipedia.org The subject compound can participate in two distinct ways:

As the Halide Partner: The bromo-functionalized end of the molecule can react with a separate terminal alkyne in a standard Sonogashira coupling, incorporating the trimethylsilyl-pentyne moiety into a larger structure.

As the Alkyne Partner: Following the selective removal of the trimethylsilyl group (typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride or basic conditions), the now-exposed terminal alkyne can be coupled with various aryl or vinyl halides. wikipedia.org

This dual reactivity allows for a stepwise and controlled elongation of carbon chains, enabling the synthesis of precisely defined molecular structures. For instance, its chloro-analog, (5-chloro-1-pentynyl)trimethylsilane, can be converted into an organolithium reagent, which can then act as an initiator for the polymerization of monomers like styrene, demonstrating its role in building large molecular assemblies.

Table 1: Representative Reactions in Advanced Molecule Construction

| Reaction Type | Role of Silane, (5-bromo-1-pentynyl)trimethyl- | Key Reagents | Bond Formed |

| Sonogashira Coupling | As halide component | R-C≡CH, Pd catalyst, Cu(I) cocatalyst, Amine base | C(sp)-C(sp) |

| Sonogashira Coupling | As alkyne component (after deprotection) | R-X (X=I, Br), Pd catalyst, Cu(I) cocatalyst, Amine base | C(sp)-C(sp²) |

| Organolithium Formation | Precursor to initiator | n-Butyllithium | C-Li |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of medicinal chemistry and materials science. The terminal alkyne functionality of Silane, (5-bromo-1-pentynyl)trimethyl- (after deprotection) is a perfect substrate for cycloaddition reactions to form various heterocycles.

A prominent application is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". This reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to afford a 1,2,3-triazole ring with high efficiency and selectivity. The process is highly reliable and generates minimal byproducts, making it ideal for creating libraries of complex compounds. By reacting the deprotected alkyne of the title compound with a suitable organic azide, a new molecule is formed containing a stable, aromatic triazole ring, tethered to a bromo-pentyl chain that is available for further functionalization.

While direct stereoselective reactions involving Silane, (5-bromo-1-pentynyl)trimethyl- are not extensively documented, its structure provides a template for the subsequent introduction of chiral centers. Enantiomerically enriched organosilicon compounds are of growing interest in medicinal chemistry and materials science. The functional handles of the molecule allow for transformations that can be controlled by chiral catalysts or reagents.

For example, the double bond of the alkyne could be selectively reduced to an alkene and then subjected to asymmetric dihydroxylation or epoxidation to introduce stereocenters. Alternatively, the bromo- group could be substituted by a nucleophile attached to a chiral auxiliary. Such strategies are central to modern asymmetric synthesis, where achiral building blocks are elaborated into complex, single-enantiomer products.

Integration into Polymeric and Supramolecular Structures

Organofunctional silanes are critical components in materials science, acting as molecular bridges to create hybrid materials that combine the properties of both organic and inorganic components. researchgate.net

Hybrid organic-inorganic materials are compounds where organic and inorganic components are intimately mixed on a sub-micrometer or nanometer scale. frontiersin.org Silane, (5-bromo-1-pentynyl)trimethyl- can serve as a precursor for such materials. The synthetic pathway typically involves two stages:

Incorporation into an Organic Polymer: The bromo or alkyne end of the molecule is used to anchor it to an organic polymer chain via polymerization or grafting reactions.

Formation of an Inorganic Network: The silane end of the molecule is then hydrolyzed (reacts with water) to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then undergo condensation reactions with each other or with hydroxyl groups on the surface of an inorganic material (like silica (B1680970), glass, or metal oxides) to form a stable, cross-linked network of siloxane (Si-O-Si) bonds. researchgate.netmdpi.com

This process effectively tethers the organic polymer to the inorganic substrate via strong covalent bonds, leading to hybrid materials with enhanced mechanical strength, thermal stability, and tailored surface properties. nih.gov

The dual functionality of Silane, (5-bromo-1-pentynyl)trimethyl- also allows it to be a key monomer in the synthesis of advanced polymers and frameworks. Chlorosilanes with additional functional groups are highly valued for their ability to create defined polysiloxanes (silicones). google.com The Si-Cl bonds are readily hydrolyzed to form the siloxane backbone, while the other functional groups can be used for post-synthesis modifications or cross-linking. google.com

Similarly, the trimethylsilyl group on the title compound can be replaced with hydrolyzable groups (like chloro or alkoxy groups). The resulting functionalized silane can then undergo hydrolysis and condensation to form a polysiloxane backbone. The pendent (5-bromo-1-pentynyl) groups along the polymer chain then provide sites for further reactions, such as cross-linking or the attachment of other functional molecules, leading to the formation of complex, three-dimensional polymer networks or hyperbranched polymers. nih.govresearchgate.net

Molecular and Supramolecular Design Incorporating Silane Derivatives

Supramolecular chemistry involves the design of complex chemical systems formed by the association of multiple molecular components through non-covalent interactions. The structure of Silane, (5-bromo-1-pentynyl)trimethyl- offers distinct features that are advantageous for molecular and supramolecular design. The process of self-assembly, where molecules spontaneously form ordered structures, is governed by weak intermolecular forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govyoutube.com

Silane derivatives, particularly those containing alkynes, are of interest in the design of novel materials. The trimethylsilyl (TMS) group on the alkyne moiety can influence the packing of molecules in the solid state and their self-assembly in solution. The linear geometry of the silyl-protected alkyne can be exploited to create rod-like molecular components for liquid crystals or other ordered materials. Furthermore, the bromoalkyl chain provides a reactive handle for further functionalization. This allows for the molecule to be anchored to surfaces or integrated into larger polymeric or supramolecular structures. rsc.org For instance, the bromine atom can be substituted to introduce groups capable of forming specific interactions, like hydrogen bonds or metal coordination, thereby directing the self-assembly process to form well-defined architectures such as fibrils, ribbons, or hydrogels. nih.gov

The combination of a rigid alkynylsilane segment and a flexible alkyl chain allows for the creation of amphiphilic molecules, which can self-assemble into micelles, vesicles, or other ordered phases in solution. nih.govunm.edu By carefully designing the molecules and controlling the conditions, it is possible to create highly ordered nanocomposites and other functional materials. unm.eduuniv-rennes.fr

Role in Drug Design (Carbon/Silicon Switch Strategy - excluding specific drug data)

In medicinal chemistry, the strategic replacement of a carbon atom with a silicon atom, known as the carbon/silicon switch, has emerged as a powerful tool for optimizing the properties of biologically active molecules. nih.gov Organosilane compounds like Silane, (5-bromo-1-pentynyl)trimethyl- are representative of the class of molecules utilized in this approach. This strategy leverages the fundamental differences in atomic properties between carbon and silicon to fine-tune a compound's pharmacological profile.

Silicon and carbon are in the same group of the periodic table and can both form four chemical bonds, allowing silicon to act as a bioisostere of carbon, meaning it can replace carbon in a molecule without drastically altering its fundamental shape. organic-chemistry.org However, there are key differences:

Atomic Size: Silicon has a larger covalent radius than carbon, which increases the bond lengths to adjacent atoms. This can alter the molecule's conformation and its fit within a biological receptor.

Lipophilicity: Silicon is more lipophilic (fat-soluble) than carbon. Increasing a molecule's lipophilicity can affect its absorption, distribution, and ability to cross cell membranes.

Metabolic Stability: The carbon-silicon bond is generally stable, but its presence can alter the metabolic profile of a drug, potentially blocking certain metabolic pathways and increasing the drug's half-life.

By incorporating silicon into a lead compound, medicinal chemists can systematically modify its physicochemical properties to improve potency, enhance selectivity, or optimize its pharmacokinetic profile. The carbon/silicon switch strategy provides a rational approach to drug design, offering a way to generate novel molecular entities with potentially improved therapeutic characteristics.

Advanced Applications in Organic Chemistry (e.g., Catalysis, Sensing - excluding specific clinical or safety data)

Alkynylsilanes are recognized as versatile and essential building blocks in modern organic synthesis. researchgate.net Silane, (5-bromo-1-pentynyl)trimethyl- is a bifunctional reagent, meaning it has two distinct reactive sites that can be manipulated independently. The trimethylsilyl-protected alkyne at one end and the alkyl bromide at the other allow for a wide range of chemical transformations.

In the realm of catalysis , this compound can serve as a precursor to more complex molecules, including ligands for metal catalysts. The bromine atom can be replaced via nucleophilic substitution to introduce a coordinating group (containing nitrogen, phosphorus, or oxygen atoms). The resulting molecule could then be attached to a metal center to form a catalyst. The alkynylsilane moiety can also participate directly in catalytic cycles or be used to link the catalytic unit to a support structure, such as a polymer or silica surface.

For sensing applications, the unique reactivity of the alkyne group is particularly valuable. The field of chemical sensing often relies on array-based "chemical nose" systems that can recognize analytes through patterns of selective interactions. nih.govnih.gov Molecules like Silane, (5-bromo-1-pentynyl)trimethyl- can be modified to act as components in such sensor arrays. For example, the bromine can be substituted with a fluorescent reporter group. The resulting probe could then be used to detect specific analytes through reactions involving the alkyne, such as catalyst-free click reactions with amines, which would lead to a change in the fluorescent signal. researchgate.net This approach allows for the development of sensitive and selective fluorescent probes for various target molecules.

The dual functionality of this silane derivative enables its use in multicomponent reactions, where several simple molecules are combined in a single step to form a complex product, which is a key strategy in creating molecular diversity for various chemical applications. nih.gov

Data Tables

Table 1: Physicochemical Properties of Silane, (5-bromo-1-pentynyl)trimethyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅BrSi | lookchem.comchemspider.com |

| Molecular Weight | 219.197 g/mol | lookchem.com |

| CAS Number | 66927-74-0 | lookchem.comchemspider.com |

| Boiling Point | Data not available | lookchem.com |

| Density | Data not available | lookchem.com |

| Refractive Index | Data not available | lookchem.com |

Table 2: Spectroscopic Data of Silane, (5-bromo-1-pentynyl)trimethyl-

| Spectrum Type | Data |

|---|---|

| ¹H NMR | Specific data not available in cited sources. |

| ¹³C NMR | Specific data not available in cited sources. |

| Mass Spectrometry | Specific data not available in cited sources. |

Note: While general principles of NMR and mass spectrometry for alkynylsilanes are established, specific spectral data for this particular compound were not found in the reviewed literature. researchgate.net

Advanced Spectroscopic and Computational Analysis

Elucidation of Reaction Mechanisms via Spectroscopic Techniques

Spectroscopic methods are indispensable for monitoring reaction progress, identifying transient species, and ultimately piecing together reaction mechanisms. For a molecule like Silane (B1218182), (5-bromo-1-pentynyl)trimethyl-, with its reactive C-Br bond and a protected alkyne, these techniques offer deep insights into its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for tracking chemical reactions in situ. By obtaining spectra at various time points, researchers can monitor the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics.

For Silane, (5-bromo-1-pentynyl)trimethyl-, key diagnostic signals in ¹H and ¹³C NMR would be monitored. The trimethylsilyl (B98337) (TMS) group provides a sharp, characteristic singlet in the ¹H NMR spectrum, typically around 0.1-0.2 ppm. Changes in the chemical environment of the protons on the pentynyl chain, particularly those adjacent to the bromine atom (C5) and the alkyne (C3 and C4), would indicate that a reaction is occurring at the alkyl bromide terminus. Similarly, shifts in the quaternary carbon signals of the TMS-protected alkyne in the ¹³C NMR spectrum would signify reactions involving the triple bond. The identification of signals belonging to transient intermediates, even at low concentrations, can provide direct evidence for a proposed reaction pathway.

Table 1: Expected ¹H NMR Chemical Shift Regions for Silane, (5-bromo-1-pentynyl)trimethyl-

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Si(CH₃)₃ | ~0.15 | Singlet |

| -CH₂-C≡ | ~2.3 | Triplet |

| -CH₂-CH₂-C≡ | ~1.9 | Quintet |

| -CH₂-Br | ~3.5 | Triplet |

Note: These are estimated values based on typical ranges for similar functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule and observe changes in bonding during a reaction. These methods are complementary; IR spectroscopy relies on a change in the dipole moment during a vibration, while Raman spectroscopy depends on a change in polarizability.

In Silane, (5-bromo-1-pentynyl)trimethyl-, the C≡C triple bond stretch of the silyl-protected alkyne would present a characteristic band. Typically, this vibration appears in the range of 2150-2180 cm⁻¹ in the IR spectrum. The intensity of this band is often weak in IR but strong and sharp in the Raman spectrum due to the high polarizability of the triple bond. The presence of the TMS group is indicated by a strong Si-C stretching band around 840 cm⁻¹ and a deformation band near 1250 cm⁻¹. Monitoring the position and intensity of these bands can reveal reactions that alter the alkyne or TMS moiety. Furthermore, the C-Br stretching vibration, expected in the lower frequency region (500-600 cm⁻¹), would be a direct probe for reactions involving the bromide.

Table 2: Key Vibrational Frequencies for Silane, (5-bromo-1-pentynyl)trimethyl-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| -C≡C-Si(CH₃)₃ | C≡C Stretch | 2150 - 2180 |

| Si(CH₃)₃ | Si-C Deformation | ~1250 |

| Si(CH₃)₃ | Si-C Stretch | ~840 |

| -CH₂-Br | C-Br Stretch | 500 - 600 |

Note: Values are based on characteristic frequencies for these functional groups.

Mass Spectrometry (MS) for Reaction Intermediates

Mass spectrometry (MS) is an extremely sensitive technique for detecting and identifying reaction intermediates, especially when coupled with soft ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). researchgate.netlookchem.com These methods can transfer ions from a reacting solution into the gas phase for mass analysis with minimal fragmentation.

In studying reactions of Silane, (5-bromo-1-pentynyl)trimethyl-, ESI-MS would be particularly powerful for identifying charged intermediates, such as those formed in organometallic catalytic cycles or nucleophilic substitution reactions. researchgate.net By directly sampling a reaction mixture over time, one can detect the mass-to-charge ratio (m/z) of proposed intermediates. The isotopic signature of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) provides a distinct pattern that facilitates the identification of bromine-containing species. The molecular ion peak for the parent compound would be expected at m/z 218 and 220. The detection of ions corresponding to proposed intermediates, even at trace levels, offers crucial evidence for mechanistic hypotheses that might be difficult to obtain by other means. chemspider.comresearchgate.net

Computational Chemistry Approaches

Computational chemistry provides a theoretical lens to complement experimental findings. By modeling molecules and their reactions in silico, researchers can gain a deeper understanding of electronic structure, conformational preferences, and the energetics of reaction pathways.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nist.govplos.org For Silane, (5-bromo-1-pentynyl)trimethyl-, DFT calculations can be used to optimize its three-dimensional geometry, calculate its vibrational frequencies for comparison with experimental IR and Raman spectra, and predict its NMR chemical shifts.

Furthermore, DFT is invaluable for probing reactivity. plos.orgnih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can identify the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich alkyne, while the LUMO is likely associated with the antibonding σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack. DFT can also be used to calculate molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-poor regions of the molecule, offering further clues to its reactivity. govinfo.gov

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Molecular Dynamics (MD) simulations model the movement of atoms in a molecule or system over time, providing insights into conformational flexibility and dynamic processes. For the flexible pentynyl chain of Silane, (5-bromo-1-pentynyl)trimethyl-, MD simulations can explore the landscape of possible conformations and determine the relative populations of different rotamers in various solvent environments.

MD simulations are also a powerful tool for mapping reaction pathways. By simulating the interaction of the molecule with other reactants, catalysts, or solvent molecules, researchers can observe the trajectory of a chemical reaction. Advanced techniques like ab initio MD, which uses electronic structure calculations (like DFT) to determine forces at each step, can provide a highly detailed picture of bond-breaking and bond-forming events. This approach can be used to identify transition states and calculate activation energy barriers, offering a dynamic view that complements the static picture provided by standard DFT calculations of reaction coordinates.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and statistical approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or, in the context of chemical reactivity, their reactivity patterns. nih.govlibretexts.org These models are instrumental in predicting the activity of new, untested compounds based on their structural features. nih.govfiveable.me

For a molecule like Silane, (5-bromo-1-pentynyl)trimethyl-, a QSAR study focused on its chemical reactivity would aim to correlate its structural or physicochemical properties with its behavior in specific chemical reactions. This involves the calculation of various molecular descriptors that quantify different aspects of the molecule's structure.

As of the latest available research, specific QSAR studies dedicated solely to the chemical reactivity patterns of Silane, (5-bromo-1-pentynyl)trimethyl- have not been reported in publicly accessible literature. Such a study would typically involve the following steps:

Data Set Selection: A series of structurally related compounds, including Silane, (5-bromo-1-pentynyl)trimethyl-, would be chosen. For each compound, a consistent measure of chemical reactivity would be required, such as the reaction rate constant (k) or the yield of a particular reaction.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These can be categorized as:

Constitutional descriptors: Related to the molecular formula and connectivity (e.g., molecular weight, number of atoms, number of bonds).

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Calculated using computational chemistry methods (e.g., HOMO/LUMO energies, Mulliken charges, dipole moment).

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model is built that links the calculated descriptors (independent variables) to the experimental reactivity data (dependent variable).

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously tested using internal and external validation techniques to ensure its reliability.

While no specific QSAR model for the reactivity of Silane, (5-bromo-1-pentynyl)trimethyl- is available, a hypothetical QSAR study could investigate, for instance, its participation in cross-coupling reactions. The trimethylsilyl group is known to influence the reactivity of alkynes in such reactions. nih.gov A QSAR model could elucidate the quantitative impact of descriptors related to the steric bulk of the silyl (B83357) group and the electronic effects of the bromo substituent on the reaction outcome.

The following table illustrates the types of data that would be compiled in a hypothetical QSAR study on the reactivity of a series of related silyl-protected bromoalkynes.

| Compound | Experimental Reactivity (e.g., log(k)) | Descriptor 1 (e.g., Steric Parameter) | Descriptor 2 (e.g., Electronic Parameter) |

| Analog 1 | Value | Value | Value |

| Analog 2 | Value | Value | Value |

| Silane, (5-bromo-1-pentynyl)trimethyl- | Value | Value | Value |

| Analog 3 | Value | Value | Value |

Such a study would provide valuable insights into the reaction mechanism and allow for the prediction of reactivity for other, similar compounds, thereby guiding synthetic efforts. The development of such models is a significant area of research in cheminformatics and computational chemistry. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the carbon-bromine and the carbon-silicon bonds in Silane (B1218182), (5-bromo-1-pentynyl)trimethyl- is central to its utility. Future research is geared towards the development of more efficient and selective catalytic systems to control its reactions. The trimethylsilyl (B98337) group can influence the regio- and stereochemistry of reactions at the triple bond. nih.govthieme-connect.com

Palladium-catalyzed reactions, such as Sonogashira, Suzuki, and Stille couplings, are commonly employed for alkynylsilanes. nih.govthieme-connect.comgelest.com A key area of development is the design of new phosphine (B1218219) ligands, like Xantphos, for palladium catalysts to enable novel transformations such as the direct cross-coupling of alkynyl bromides with hydrosilanes to form C(sp)-Si bonds. rsc.org Additionally, titanium-based catalysts have shown remarkable selectivity in [2+2+1] cycloaddition reactions involving trimethylsilyl-protected alkynes for the synthesis of highly substituted pyrroles. nih.gov The exploration of catalysts based on other transition metals is an active area of research, aiming to provide alternative reactivity profiles and broader substrate scopes.

| Catalyst System | Reaction Type | Potential Advantage |

| Palladium/New Ligands | Cross-Coupling | Improved efficiency and selectivity |

| Titanium Imido Catalysts | [2+2+1] Cycloaddition | High chemo- and regioselectivity |

| Other Transition Metals | Various | Novel reactivity and applications |

Exploration of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes. Organosilanes are generally considered more environmentally benign than their organotin counterparts. msu.edu A significant focus of future research is the development of synthetic pathways that minimize waste, use less hazardous reagents, and are more atom-economical.

One promising avenue is the use of mild and inexpensive reducing agents like polymethylhydrosiloxane (B1170920) (PMHS) in conjunction with palladium catalysts. msu.edu Moreover, the development of catalytic methods that avoid the use of stoichiometric activators is a key goal. For instance, direct silylation of terminal alkynes catalyzed by iridium complexes or even simple bases like sodium hydroxide (B78521) represents a more sustainable approach compared to traditional methods. nih.gov The ultimate degradation of organosilane compounds to silica (B1680970) gel is another environmental advantage. nih.gov

Design of Advanced Materials with Tunable Properties

The bifunctionality of Silane, (5-bromo-1-pentynyl)trimethyl- makes it an attractive monomer or cross-linking agent for the synthesis of novel polymers and materials. ontosight.aiontosight.ai The trimethylsilyl-protected alkyne can be deprotected and polymerized, while the bromo group can be used for post-polymerization modification.

Research in this area is focused on creating materials with precisely controlled properties. For example, the bromination of polymers derived from silyl-protected alkynes, such as poly[1-(trimethylsilyl)-1-propyne], can significantly alter their physical characteristics, including solubility and gas permeability. researchgate.net The introduction of bromine atoms can also enhance the thermal stability and hydrophobicity of polymers. researchgate.net Future work will likely involve the synthesis of copolymers with other functional monomers to create advanced materials for applications in coatings, adhesives, and biomedical devices. ontosight.aiontosight.ai

Application in New Transformative Organic Reactions

Silane, (5-bromo-1-pentynyl)trimethyl- is a versatile reagent with the potential for use in a wide array of new organic transformations. The trimethylsilyl group can serve as a protecting group for the terminal alkyne, which can be removed under mild conditions, or it can be a reactive handle for further functionalization. nih.govthieme-connect.comgelest.com

Emerging research is exploring its use in multicomponent reactions, where its distinct reactive sites can participate in a controlled sequence to build molecular complexity rapidly. The use of trimethylsilyl-protected alkynes as selective coupling partners in titanium-catalyzed pyrrole (B145914) synthesis is a prime example of this approach. nih.gov Furthermore, the development of new cycloaddition reactions involving this and similar molecules could provide access to novel aromatic and heterocyclic scaffolds. nih.govthieme-connect.com The bromoalkyne functionality is also valuable, for instance in the synthesis of ynamides. nih.gov The ongoing discovery of new catalytic C(sp)–Si cross-coupling reactions will further expand the synthetic utility of this compound. rsc.org

Computational Design of Next-Generation Organosilane Reagents

Computational chemistry is becoming an indispensable tool in modern chemical research. While specific computational studies on Silane, (5-bromo-1-pentynyl)trimethyl- are not widely reported, the principles of computational design are being applied to the broader class of organosilane reagents.

Theoretical calculations can be used to predict the reactivity of different sites within a molecule, understand reaction mechanisms, and guide the design of new reagents with tailored properties. researchgate.net For example, computational models can help in the design of new silyl (B83357) protecting groups with specific steric and electronic properties, allowing for more selective protection and deprotection strategies. By understanding the factors that govern the reactivity and selectivity of organosilanes, researchers can in silico design next-generation reagents for more efficient and innovative synthetic applications.

Q & A

Q. What are the recommended synthetic routes for Silane, (5-bromo-1-pentynyl)trimethyl-?

A nickel-catalyzed silylolefination approach, analogous to methods used for (E,E)-trimethyl(4-phenyl-1,3-butadienyl)silane, is suggested. This involves coupling allylic dithioacetals with trimethylsilyl reagents under controlled catalytic conditions. Key steps include optimizing reaction time (6–12 hours) and temperature (60–80°C) to minimize side-product formation .

Q. How should researchers characterize this compound to confirm its structure?

Use a combination of -NMR and -NMR spectroscopy to identify the bromopentynyl and trimethylsilyl groups. IR spectroscopy can validate the alkyne (C≡C stretch at ~2100 cm) and Si–C bonds (1250–750 cm). Mass spectrometry (EI or ESI) should confirm the molecular ion peak and bromine isotope pattern .

Q. What safety protocols are critical when handling Silane, (5-bromo-1-pentynyl)trimethyl-?

Follow guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011): use fume hoods for volatile silane handling, wear nitrile gloves, and avoid contact with moisture (to prevent hydrolysis). Dispose of brominated waste via halogen-specific protocols compliant with local regulations .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The 5-bromo group enables Suzuki-Miyaura or Sonogashira couplings for functionalizing the pentynyl chain. However, steric hindrance from the trimethylsilyl group may reduce catalytic efficiency. Pre-activation with Pd(PPh) and microwave-assisted heating (100–120°C) can enhance yields .

Q. What are the challenges in stabilizing Silane, (5-bromo-1-pentynyl)trimethyl- under varying pH conditions?

Hydrolysis of the Si–C bond is a major concern in acidic or basic media. Stability studies in THF/water mixtures (pH 2–12) show decomposition above pH 9, releasing trimethylsilanol and bromo-pentyne derivatives. Use anhydrous solvents and inert atmospheres for long-term storage .

Q. How can computational modeling aid in predicting its reactivity with fluorinated surfaces?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model interactions between the bromo-alkyne moiety and fluorinated substrates. Such studies reveal that electron-withdrawing groups (e.g., –CF) enhance adsorption energy by 15–20% compared to non-fluorinated analogs .

Q. What analytical methods resolve contradictions in reported by-product profiles during synthesis?

Conflicting reports on brominated by-products (e.g., dibromo adducts) require High-Resolution Mass Spectrometry (HRMS) and --HOESY NMR to track fluorine migration (if fluorinated reagents are used). Adjusting stoichiometry of the silylating agent (1.2–1.5 equivalents) suppresses dibromo formation .

Methodological Guidance

Q. What purification techniques optimize yield while retaining functionality?

Column chromatography (silica gel, hexane/ethyl acetate 9:1) effectively separates the target compound from unreacted bromo-pentyne precursors. For scale-up, fractional distillation under reduced pressure (0.1–0.5 mmHg, 80–100°C) achieves >95% purity .

Q. How to design experiments probing its use in hybrid organic-inorganic materials?

Incorporate the compound into sol-gel matrices with tetraethyl orthosilicate (TEOS). Monitor condensation kinetics via -NMR, focusing on Q (silanol) and T (silsesquioxane) species. The bromo group enables post-functionalization with azides via click chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.